t-Boc-N-amido-PEG6-Amine
Overview
Description
T-Boc-N-amido-PEG6-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
T-Boc-N-amido-PEG6-Amine is a heterobifunctional polyethyleneglycol (PEG) derivative used in the preparation of intramolecular linking agents .Molecular Structure Analysis
The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 .Chemical Reactions Analysis
The amino group of t-Boc-N-amido-PEG6-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 . It should be stored at -20°C .Scientific Research Applications
Biomedical Applications
t-Boc-N-amido-PEG6-Amine is involved in the synthesis of biodegradable polymers like poly(β-amino esters) and poly(amido amine), which are significant in biomedical applications. These polymers are used in creating amphiphilic conetwork (APCN) gels and hydrogels with controlled composition, degradation, and release behavior, useful for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).
Gene Delivery Vectors
The compound is utilized in the development of PEGylated bioreducible poly(amido amine)s, acting as gene delivery vectors. These polymers can condense DNA into nano-scaled PEGylated polyplexes, which show low cytotoxicity and are used in transfection applications, particularly in the presence of serum (Lin & Engbersen, 2011).
Nanoparticle Functionalization
This chemical is key in creating water-soluble, chemically functional nanoparticles. For instance, its use in the synthesis of trifluoroethylester-PEG-thiol ligands allows for the attachment of primary-amine-containing molecules to nanoparticles, facilitating various biomedical applications, such as targeted drug delivery and diagnostics (Latham & Williams, 2006).
Catalyst-Free N-tert-Butyloxycarbonylation
t-Boc-N-amido-PEG6-Amine is used in the catalyst-free N-tert-butyloxycarbonylation of amines in water. This method forms N-t-Boc derivatives chemoselectively and is significant for the synthesis of various pharmaceutical intermediates (Chankeshwara & Chakraborti, 2006).
Drug Delivery Systems
In drug delivery, t-Boc-N-amido-PEG6-Amine contributes to the development of pH- and redox-responsive micelles. These micelles are capable of controlled drug release, specifically targeting cancer cells with minimal toxicity, enhancing the efficacy of cancer treatments (Cheng et al., 2014; Cheng et al., 2015).
Fluorescence Emission and Cell Imaging
The compound is also involved in enhancing the photoluminescence of hyperbranched poly(amido amine)s (HPAA). When linked with short PEG chains, these PEGylated HPAA exhibit strong emission, showing potential for applications in cell imaging due to their low cytotoxicity (Wang et al., 2013).
Safety And Hazards
Avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink or smoke . Keep containers securely sealed when not in use .
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSRAUNKYCBBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694781 | |
Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG6-Amine | |
CAS RN |
1091627-77-8 | |
Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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